Ranitidine S-oxide
Overview
Description
Ranitidine S-oxide is a pharmaceutical impurity standard with a purity of ≥95.0% (HPLC). It is also known as Ranitidine Related Compound C (USP), Ranitidine impurity C (PhEur), and N-{2-{{{5-[(Dimethylamino)methyl]furan-2-yl}methyl}sulfinyl}ethyl}-N′-methyl-2-nitroethene-1,1-diamine . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The oxidation of Ranitidine to its N-oxide and S-oxide and desmethylranitidine is carried out in the liver. The oxidation process is inhibited by metimazole, a flavin-containing monooxygenase (FMO) inhibitor . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .Molecular Structure Analysis
The empirical formula of Ranitidine S-oxide is C13H22N4O4S with a molecular weight of 330.40 . The molecular structure of Ranitidine S-oxide is available on various chemical databases .Physical And Chemical Properties Analysis
Ranitidine S-oxide has a density of 1.265g/cm3, a boiling point of 527.5ºC at 760 mmHg, and a flash point of 272.8ºC . It is stored at a temperature of 2-8°C .Scientific Research Applications
Metabolism and Absorption
Ranitidine, a histamine H2-receptor antagonist, undergoes metabolic transformations influenced by the gastrointestinal microflora. Studies reveal that ranitidine is a substrate for colonic bacterial metabolism, with its concentration declining over time, suggesting degradation by colonic bacteria. This degradation involves the cleavage of an N-oxide bond within the molecule, leading to the loss of an oxygen atom, although further metabolic reactions are possible. These metabolic pathways significantly affect the drug's bioavailability from the colon (Basit & Lacey, 2001).
Environmental Impact and Degradation
Ranitidine has been identified as an emerging pollutant in water sources. Research into its degradation through electrochemical advanced oxidation processes (EAOPs) like anodic oxidation and electro-Fenton has demonstrated effective removal from water. These processes involve the generation of hydroxyl radicals, leading to the mineralization of ranitidine to CO2 and inorganic ions. This degradation pathway also addresses the toxicity of ranitidine, with toxicity significantly reduced following its mineralization (Olvera-Vargas et al., 2014).
Photocatalytic Degradation
Studies on MoS2/RGO composites for the photocatalytic degradation of ranitidine have shown promising results. These composites, under visible light, are effective in degrading ranitidine, reducing its NDMA formation potential, a carcinogenic disinfection by-product. This suggests a viable approach for micro-pollutant degradation in water treatment (Zou, Zhang, Zhao, & Zhang, 2020).
Pharmacodynamics and Drug Interactions
Ranitidine is extensively studied for its pharmacodynamic properties and drug interactions. It's a potent inhibitor of gastric acid secretion and is effective in treating and preventing gastrointestinal disorders. Research on the OCT1 and OCT2-mediated uptake of ranitidine reveals that genetic polymorphisms can significantly affect its uptake and the potential for drug-drug interactions. This highlights the need for personalized medicine approaches in its clinical use (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).
Environmental Photodegradation
The photochemical fate of ranitidine inthe environment has been a subject of significant research. Ranitidine reacts rapidly with transient oxidants formed in sunlit natural waters, such as singlet oxygen and hydroxyl radical. This reactivity is relevant for understanding the environmental fate of this pharmaceutical. In natural waters, photooxidation mediated by singlet oxygen is likely the predominant degradation pathway for cimetidine, a related compound. For ranitidine, direct photolysis is expected to be a major pathway for degradation, with some contribution from reactions with singlet oxygen. These insights are crucial for assessing the impact of ranitidine on aquatic ecosystems and for developing strategies to mitigate its environmental presence (Latch et al., 2003).
Impact on Gut Microbiota
Research on the effects of ranitidine on gut microbiota and its role in cardiovascular and renal health is emerging. Ranitidine has been shown to influence the composition of gut microbiota, impacting the synthesis and metabolism of trimethylamine N-oxide (TMAO), a compound implicated in cardiovascular and chronic kidney diseases. Alterations in the microbiota composition, such as increases in certain microbial families and decreases in others, may underlie the potential cardiovascular and renal protective effects of ranitidine, apart from its known pharmacological actions (Liu et al., 2020).
Safety And Hazards
Future Directions
The presence of the impurity N-nitrosodimethylamine (NDMA) has been a reason for recent drug product recalls. The available data builds a case for the evaluation of NDMA formation in all histamine H2 receptor antagonists especially famotidine as a liable agent at different conditions and in the presence or absence of nitrite ions and some pharmaceutical excipients in vitro and in vivo .
properties
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXRNHSZTXSLP-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranitidine S-oxide | |
CAS RN |
73851-70-4 | |
Record name | 73851-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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